molecular formula C13H12ClNO3S B1486432 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid CAS No. 1094685-51-4

2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

Cat. No. B1486432
M. Wt: 297.76 g/mol
InChI Key: XQNVKJQDDKBJFO-UHFFFAOYSA-N
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Description

“2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid” is a chemical compound with the CAS Number 1094685-51-4 . It has a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S .


Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a chlorophenyl group and a propanoic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S . Unfortunately, specific information on its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Anticancer Activity

A study on the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally related to 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid, demonstrated notable anticancer activities against several cancer cell lines. Specifically, these compounds showed cytostatic effects in glioblastoma and gliosarcoma, as well as antiproliferative and cytotoxic activities against carcinoma and pleural mesothelioma, respectively. This indicates potential for these compounds as lead compounds for further antitumor studies and the synthesis of new derivatives with enhanced anticancer properties (Zyabrev et al., 2022).

Novel Synthesis Methods

Research on the synthesis of conformationally constrained, masked cysteines involved the creation of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This involved a process starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating innovative approaches to synthesizing complex sulfur-containing compounds that may include derivatives or structural analogs of 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid. These methods highlight the versatility of oxazolone chemistry in synthesizing biologically relevant molecules (Clerici, Gelmi, & Pocar, 1999).

Antibacterial Activity

The synthesis and evaluation of amino-heterocyclic compounds coupled with an oxime-ether group, including structures related to the compound , demonstrated potential antibacterial activities. These new compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest the potential for developing new antibacterial agents based on the oxazole framework (Hu et al., 2006).

Antimicrobial and Anticancer Agents

Another study focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant antimicrobial and anticancer activities. This research underscores the therapeutic potential of oxazole derivatives in treating infectious diseases and cancer, reinforcing the value of exploring 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid and related compounds for their biologically active properties (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8(13(16)17)19-7-12-15-6-11(18-12)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVKJQDDKBJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=NC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 2
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 3
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 4
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 5
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 6
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

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